molecular formula C10H11Cl2NO2 B3115766 Tert-butyl 3,6-dichloropyridine-2-carboxylate CAS No. 211122-64-4

Tert-butyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B3115766
Key on ui cas rn: 211122-64-4
M. Wt: 248.1 g/mol
InChI Key: DFIOWYYDPDMCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765789B2

Procedure details

Concentrated sulfuric acid (0.441 ml; 8.27 mmol) was dropped into a suspension (35 ml) of 3.86 g (32.2 mmol) of magnesium sulfate in dichloromethane and, after completion of the dropping, the mixture was stirred at room temperature for 20 minutes. After that, 750 mg (3.91 mmol) of 3,6-dichloro-2-pyridinecarboxylic acid and dichloromethane (10 ml) solution of 3.84 ml (40.2 mmol) of tert-butyl alcohol were added to the reaction solution at room temperature followed by stirring rapidly at room temperature for 15 hours. Under ice-cooling, an aqueous solution (40 ml) of 3.0 g of sodium carbonate was dropped thereinto followed by stirring until the reaction solution became a homogeneous solution. The reaction solution was extracted with chloroform and the organic layer was washed with a saturated aqueous saline solution, dried and concentrated in vacuo. The resulting residue was purified by a silica gel column chromatography (hexane:ethyl acetate=97:3) to give 644 mg (yield: 66%) of tert-butyl 3,6-dichloro-2-pyridinecarboxylate as a white solid.
Quantity
0.441 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Mg+2].[Cl:12][C:13]1[C:14]([C:20]([OH:22])=[O:21])=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1.[C:23](O)([CH3:26])([CH3:25])[CH3:24].C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[Cl:12][C:13]1[C:14]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])=[N:15][C:16]([Cl:19])=[CH:17][CH:18]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.441 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
suspension
Quantity
35 mL
Type
reactant
Smiles
Name
Quantity
3.86 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Name
Quantity
3.84 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after completion of the dropping, the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring rapidly at room temperature for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
by stirring until the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous saline solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatography (hexane:ethyl acetate=97:3)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 644 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.